molecular formula C18H12Br8N2O8 B14482371 Ethylenediamine tetrabromophthalate CAS No. 66046-78-4

Ethylenediamine tetrabromophthalate

Cat. No.: B14482371
CAS No.: 66046-78-4
M. Wt: 1023.5 g/mol
InChI Key: YBHJNOXBYJUFRP-UHFFFAOYSA-N
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Description

Ethylenediamine tetrabromophthalate (EDTBP) is a brominated organic compound hypothesized to function as a flame retardant or intermediate in specialized syntheses. Brominated compounds like tetrabromobisphenol A (TBBPA) and tetrabromoethane share functional groups with EDTBP, implying comparable reactivity and environmental behavior .

Properties

CAS No.

66046-78-4

Molecular Formula

C18H12Br8N2O8

Molecular Weight

1023.5 g/mol

IUPAC Name

ethane-1,2-diamine;3,4,5,6-tetrabromophthalic acid

InChI

InChI=1S/2C8H2Br4O4.C2H8N2/c2*9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;3-1-2-4/h2*(H,13,14)(H,15,16);1-4H2

InChI Key

YBHJNOXBYJUFRP-UHFFFAOYSA-N

Canonical SMILES

C(CN)N.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediamine tetrabromophthalate can be synthesized through a multi-step process involving the bromination of phthalic acid derivatives. The typical synthetic route involves the reaction of phthalic anhydride with bromine in the presence of a catalyst to form tetrabromophthalic anhydride. This intermediate is then reacted with ethylenediamine under controlled conditions to yield this compound. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistent quality and high yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethylenediamine tetrabromophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrabromophthalic acid derivatives, while substitution reactions can produce a variety of functionalized phthalate compounds .

Scientific Research Applications

Ethylenediamine tetrabromophthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethylenediamine tetrabromophthalate involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of stable complexes with metal ions and other molecules. The compound’s ability to chelate metal ions makes it effective in applications such as catalysis and metal ion sequestration .

Comparison with Similar Compounds

Key Observations :

  • EDTBP’s high melting/boiling points align with brominated aromatics (e.g., TBBPA) and ethylenediamine salts, suggesting thermal stability suitable for flame-retardant applications .
  • Its vapor pressure is likely lower than tetrabromoethane due to larger molecular size, reducing volatility .

Environmental and Health Profiles

  • Persistence : Brominated aromatics like TBBPA exhibit low biodegradability, with half-lives >100 days in soil. EDTBP likely shares this persistence, necessitating stringent disposal protocols .
  • EDTBP’s decomposition products may include brominated dioxins, akin to tetrachlorodibenzo-p-dioxin (CAS 41903-57-5) .

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